N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a structurally complex molecule featuring a pyrazolo[3,4-d]pyrimidine core, a 4-fluorophenylpiperazine moiety, and a pyrazine-2-carboxamide group connected via an ethyl chain. Pyrazolo[3,4-d]pyrimidine derivatives are well-documented in medicinal chemistry for their kinase inhibitory properties, often targeting enzymes such as JAK or PI3K . The pyrazine-2-carboxamide substituent may enhance solubility or modulate binding specificity compared to simpler alkyl or aryl groups.
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN9O/c23-16-1-3-17(4-2-16)30-9-11-31(12-10-30)20-18-13-29-32(21(18)28-15-27-20)8-7-26-22(33)19-14-24-5-6-25-19/h1-6,13-15H,7-12H2,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSXLPGAKFQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities and bind with high affinity to multiple receptors.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects.
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It contains a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a pyrazine-2-carboxamide functional group, which contribute to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing piperazine have been shown to interact with various biological targets, including kinases involved in cell proliferation and survival pathways. A study demonstrated that a related compound exhibited cytostatic activity across multiple cancer cell lines, achieving a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cells at a concentration of 10 μM .
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds incorporating this structure have been evaluated for their potential in treating neurological disorders. The presence of the fluorophenyl group may enhance binding affinity and selectivity for these receptors.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored through SAR studies. Modifications to the piperazine ring and the introduction of various substituents on the pyrazolo[3,4-d]pyrimidine core have been shown to significantly influence potency and selectivity. For example, variations in the alkyl chain length attached to the piperazine can affect solubility and bioavailability .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. For example, a derivative similar to our compound showed promising results with GI values ranging from 40% to 86% against colorectal carcinoma and breast cancer cell lines .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in vivo. These studies indicated that compounds with a similar structure could reduce tumor growth significantly when administered at therapeutic doses.
Data Tables
| Compound | Cell Line | GI Value (%) | Concentration (μM) |
|---|---|---|---|
| Compound A | HOP-92 | 86.28 | 10 |
| Compound B | HCT-116 | 40.87 | 10 |
| Compound C | SK-BR-3 | 46.14 | 10 |
Comparison with Similar Compounds
Key Structural Features and Analogues
Structural Insights :
- The 4-fluorophenylpiperazine group is structurally analogous to the 3-fluorophenyl chromenone in Example 53 (), but the fluorophenylpiperazine may confer better CNS penetration due to reduced polarity .
- Compared to the dimethylamino-substituted pyrazolo[3,4-d]pyrimidine in Example 28 (), the target compound lacks a basic amine, which could alter pharmacokinetic properties such as plasma protein binding .
Pharmacological and Physicochemical Properties
Hypothetical Comparisons Based on Substituent Effects
- Lipophilicity: The pyrazine-2-carboxamide in the target compound likely reduces logP compared to chromenone-containing analogues (–2), enhancing aqueous solubility .
- Receptor Binding : Fluorophenylpiperazine may offer stronger σ-receptor affinity than chlorophenyl () due to fluorine’s electronegativity and smaller size .
- Metabolic Stability : The ethyl linker between pyrazolo[3,4-d]pyrimidine and pyrazine-2-carboxamide could mitigate oxidative metabolism compared to methyl groups in .
Q & A
Q. What are the critical steps in synthesizing N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide?
Methodological Answer: The synthesis involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:
Nucleophilic substitution to introduce the 4-fluorophenylpiperazine moiety (reaction conditions: DMF, 80°C, 12 hours) .
Coupling reactions (e.g., amide bond formation) using EDCI/HOBt or PyBOP to attach the pyrazine-2-carboxamide group .
Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR spectroscopy : Analyze aromatic proton signals (δ 8.80–7.85 ppm for pyrazine and pyrimidine rings) and carbonyl carbons (δ 165–167 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1620 cm⁻¹, NH at ~3250 cm⁻¹) .
Q. What solvent systems and reaction temperatures maximize yield during synthesis?
Methodological Answer: Optimization data from analogous compounds suggest:
Advanced Research Questions
Q. How can structural modifications enhance binding affinity to target enzymes (e.g., kinases)?
Methodological Answer:
- Rational Design : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve π-π stacking .
- SAR Studies : Test analogs with varying piperazine substituents (e.g., morpholine vs. pyridinyl) to assess steric and electronic effects .
- Binding Assays : Use surface plasmon resonance (SPR) to measure KD values (e.g., SPR chip functionalized with kinase domain) .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays) .
- Purity Validation : Re-test compounds with HPLC purity >99% to exclude impurity-driven artifacts .
- Cellular vs. Enzymatic Assays : Distinguish membrane permeability effects (e.g., use PAMPA for permeability screening) .
Q. What computational methods predict metabolic stability of this compound?
Methodological Answer:
- In Silico Tools : Use SwissADME or MetaCore to predict CYP450 metabolism sites .
- MD Simulations : Analyze solvent-accessible surfaces of the pyrazine ring to identify oxidation-prone regions .
- Experimental Validation : Correlate with microsomal stability assays (e.g., t½ in human liver microsomes) .
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
